3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 It is known for its unique structure, which includes a pyrrolidine ring fused to an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves the reaction of pyrrolidine with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazolidine-2,4-dione, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen functionalities, while substitution reactions can produce N-alkyl or N-acyl derivatives .
Scientific Research Applications
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring but different functional groups.
Imidazolidine-2,4-dione: Lacks the pyrrolidine ring but shares the imidazolidine-2,4-dione moiety.
Piperazin-1-yl-imidazolidine-2,4-dione: Contains a piperazine ring instead of a pyrrolidine ring.
Uniqueness
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to its specific combination of a pyrrolidine ring and an imidazolidine-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-9-7(12)10(6)5-1-2-8-3-5/h5,8H,1-4H2,(H,9,12) |
InChI Key |
SYEGSOIORRSJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C(=O)CNC2=O |
Origin of Product |
United States |
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